4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2,5-dimethylbenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the fluorine atoms.
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: Similar structure but lacks the bromine atom.
4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole: Similar structure but lacks the dimethylbenzyl group.
Uniqueness
4-bromo-1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of all three substituents (bromine, fluorine, and dimethylbenzyl) on the pyrazole ring. This combination of substituents can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H19BrF2N2 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
4-bromo-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C24H19BrF2N2/c1-15-3-4-16(2)19(13-15)14-29-24(18-7-11-21(27)12-8-18)22(25)23(28-29)17-5-9-20(26)10-6-17/h3-13H,14H2,1-2H3 |
InChI Key |
CPGJSBLQJFDWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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